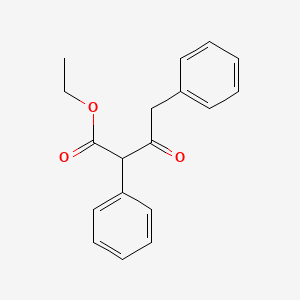

Ethyl 2,4-diphenylacetoacetate

Description

The exact mass of the compound Ethyl alpha,gamma-diphenylacetoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-2,4-diphenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-18(20)17(15-11-7-4-8-12-15)16(19)13-14-9-5-3-6-10-14/h3-12,17H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNHSMZHSWFYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290372 | |

| Record name | Ethyl β-oxo-α-phenylbenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-29-3 | |

| Record name | Ethyl β-oxo-α-phenylbenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetic acid, 2,4-diphenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002901293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2, ETHYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2, ETHYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl β-oxo-α-phenylbenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2,4-diphenylacetoacetate CAS number

An In-depth Technical Guide to Ethyl 2,4-diphenylacetoacetate

CAS Number: 2901-29-3

This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, purification, and analytical methodologies.

Compound Identification and Properties

This compound, registered under CAS number 2901-29-3, is a β-keto ester with significant applications in organic synthesis.[1][2][3][4][5] Its structure features two phenyl groups, rendering it a valuable precursor for various heterocyclic compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2901-29-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₈O₃ | [1][2][3][4][6][7] |

| Molecular Weight | 282.33 g/mol | [2][3][6] |

| IUPAC Name | ethyl 3-oxo-2,4-diphenylbutanoate | [1][4][7] |

| Synonyms | Ethyl α,γ-diphenylacetoacetate, Benzenebutanoic acid, β-oxo-α-phenyl-, ethyl ester | [1][7] |

| Typical Purity | 95% | [1] |

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Description | Source(s) |

| ¹H NMR | A complex multiplet between δ 7.10-7.45 ppm corresponds to the ten aromatic protons. | [1] |

| ¹³C NMR | Spectral data is available. | [8] |

| Infrared (IR) | The spectrum is expected to show prominent absorption bands for the carbonyl (C=O) groups of the ester and ketone. | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation.[1] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. An advanced, environmentally friendly approach involves performing this reaction under solvent-free conditions, which can reduce waste and shorten reaction times.[1]

Experimental Protocol: Claisen Condensation Synthesis

This protocol describes a general method for the synthesis of this compound.

-

Reactant Preparation : In a suitable reaction vessel, charge ethyl phenylacetate.

-

Base Addition : Slowly add a strong base, such as potassium tert-butoxide, to the reaction vessel while maintaining controlled temperature conditions, typically between 60-80°C for reflux.[1]

-

Reaction : Allow the reaction to proceed with stirring for a sufficient duration to ensure completion. The progress can be monitored using an appropriate analytical technique like Thin-Layer Chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is quenched with a dilute acid, such as 0.5 M Hydrochloric Acid (HCl), to neutralize the base and precipitate the crude product.[1]

-

Isolation : The precipitated solid is collected by vacuum filtration.

Caption: Workflow for the synthesis of this compound.

Purification

Post-synthesis, the crude product requires purification to remove unreacted starting materials and by-products. A standard procedure involves extraction followed by recrystallization.

Experimental Protocol: Extraction and Recrystallization

-

Neutralization & Extraction : The neutralized reaction mixture containing the crude precipitate is transferred to a separatory funnel. An organic solvent, such as diethyl ether, is added to extract the product. The aqueous layer is extracted multiple times to maximize recovery.[1]

-

Drying and Solvent Removal : The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]

-

Solidification : The resulting oily residue is triturated with a cold non-polar solvent, like pentane, to induce solidification.[1]

-

Recrystallization : For further purification, the solid is dissolved in a minimal amount of a hot solvent, commonly ethanol.[1] The solution is then allowed to cool slowly to promote the formation of pure crystals, which are subsequently collected by filtration.

Caption: Post-synthesis work-up and purification workflow.

Analytical Methods

To ensure the quality and purity of this compound, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for assessing purity and quantifying the compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general guideline for analyzing aromatic keto esters and should be optimized for this compound.[9]

-

Instrumentation : A standard HPLC system with a UV or Diode Array Detector (DAD).[9]

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water. A starting point could be 60:40 (v/v).[9]

-

Flow Rate : 1.0 mL/min.[9]

-

Column Temperature : 30°C.[9]

-

Detection Wavelength : Determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax).

-

Injection Volume : 10 µL.[9]

-

-

Sample Preparation :

-

Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.[9]

Table 3: Typical Performance Characteristics of Analytical Methods for Aromatic Keto Esters[9]

| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |

| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |

| Linear Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL | 1 - 25 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% | < 3.0% | < 2.0% |

| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.05 µg/mL | ~0.2 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.15 µg/mL | ~0.7 µg/mL |

| Specificity | High | High | Low to Moderate |

References

- 1. This compound | 2901-29-3 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 2901-29-3 [m.chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | 2901-29-3 [chemicalbook.com]

- 6. 2901-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Ethyl beta-oxo-alpha-phenylbenzenebutanoate | C18H18O3 | CID 95325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

Ethyl 2,4-diphenylacetoacetate IUPAC name

An In-depth Technical Guide to Ethyl 3-oxo-2,4-diphenylbutanoate

This technical guide provides a comprehensive overview of ethyl 3-oxo-2,4-diphenylbutanoate, a β-keto ester of significant interest in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and reactivity, with a focus on its applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound commonly known as ethyl 2,4-diphenylacetoacetate is systematically named ethyl 3-oxo-2,4-diphenylbutanoate according to IUPAC nomenclature.[1][2][3] It is a research chemical with the molecular formula C₁₈H₁₈O₃ and a molecular weight of approximately 282.33 g/mol .[4][5][6][7]

Table 1: Physicochemical Properties of Ethyl 3-oxo-2,4-diphenylbutanoate

| Property | Value |

| IUPAC Name | ethyl 3-oxo-2,4-diphenylbutanoate[1][3] |

| Synonyms | This compound, Ethyl α,γ-diphenylacetoacetate[1][2] |

| CAS Number | 2901-29-3[1] |

| Molecular Formula | C₁₈H₁₈O₃[4][5][6] |

| Molecular Weight | 282.33 g/mol [4][5] |

| Melting Point | 79 °C[7] |

| Boiling Point | 388.8±27.0 °C (Predicted)[7] |

| Density | 1.127±0.06 g/cm³ (Predicted)[7] |

Synthesis and Purification

The primary synthetic route to ethyl 3-oxo-2,4-diphenylbutanoate is the Claisen condensation.[8] This reaction involves the base-mediated self-condensation of ethyl phenylacetate (B1230308).[8] Strong bases such as potassium tert-butoxide or sodium ethoxide are typically employed to facilitate the reaction.[8] An alternative, though less common, approach is the crossed Claisen condensation of two different esters.[8]

Experimental Protocol: Claisen Condensation

This protocol describes a general procedure for the synthesis of ethyl 3-oxo-2,4-diphenylbutanoate.

Materials:

-

Ethyl phenylacetate

-

Strong base (e.g., potassium tert-butoxide or sodium ethoxide)

-

Anhydrous solvent (e.g., toluene (B28343) or THF, though solvent-free conditions are possible[8])

-

0.5 M Hydrochloric acid (HCl) for quenching

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Ethanol (B145695) for recrystallization

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethyl phenylacetate and the chosen anhydrous solvent (if not solvent-free).

-

Base Addition: The strong base is added portion-wise to the stirred solution. The reaction mixture is then heated to the appropriate temperature (this may vary depending on the base and solvent used) and stirred for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Quenching: After the reaction is complete, the mixture is cooled to room temperature. The base is neutralized by the slow, dropwise addition of 0.5 M HCl until the solution is acidic.[8]

-

Extraction: The product is extracted from the aqueous layer using an organic solvent. The organic layers are combined.

-

Drying and Concentration: The combined organic extract is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization.[8] Ethanol is a commonly used solvent for this purpose.[8] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals, which are then collected by vacuum filtration.[8]

Spectroscopic Characterization

The structure of ethyl 3-oxo-2,4-diphenylbutanoate can be confirmed using various spectroscopic methods. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available in chemical databases.[9]

Table 2: Hypothetical Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 2980-2850 | Stretch |

| Ester C=O | 1750-1735 | Stretch |

| Ketone C=O | 1725-1705 | Stretch |

| Data is based on typical values for these functional groups.[8] |

Chemical Reactivity and Applications in Drug Development

The dual functionality of the β-keto ester group in ethyl 3-oxo-2,4-diphenylbutanoate makes it a versatile intermediate in organic synthesis.[8] This reactivity is particularly valuable in the construction of heterocyclic compounds, which are core scaffolds in many pharmaceuticals.

Synthesis of Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery.[8] Ethyl 3-oxo-2,4-diphenylbutanoate serves as a key precursor for various heterocyclic systems.

-

Pyrazoles: Reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, a class of compounds known for a wide range of pharmacological activities.[8]

-

Pyrimidines: Condensation with amidines can yield pyrimidine (B1678525) derivatives.[8]

-

Pyridones: Cyclization reactions can also be employed to synthesize pyridone structures.[8]

Metal Chelation and Catalysis

The β-keto ester moiety can act as a bidentate ligand, capable of chelating metal ions. This property can be utilized in the development of novel catalysts for organic reactions or in the design of metal-based sensors.[8]

Visualized Workflows and Pathways

To better illustrate the processes and potential of ethyl 3-oxo-2,4-diphenylbutanoate, the following diagrams have been generated.

Caption: Experimental workflow for synthesis and purification.

Caption: General reaction pathway for Claisen condensation.

Caption: Potential pathways to pharmacologically active compounds.

References

- 1. pschemicals.com [pschemicals.com]

- 2. mzCloud – Ethyl 3 oxo 2 4 diphenylbutanoate [mzcloud.org]

- 3. Ethyl beta-oxo-alpha-phenylbenzenebutanoate | C18H18O3 | CID 95325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2901-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 2901-29-3 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound CAS#: 2901-29-3 [m.chemicalbook.com]

- 8. This compound | 2901-29-3 | Benchchem [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Ethyl 2,4-diphenylacetoacetate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Ethyl 2,4-diphenylacetoacetate, a β-keto ester with significant potential in synthetic organic chemistry and medicinal research. The document details its chemical properties, synthesis protocols, and prospective applications, particularly in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a research compound with the molecular formula C18H18O3.[1][2][3][4] Its structure, featuring two phenyl groups, an ethyl ester, and a keto group, makes it a versatile intermediate in various chemical transformations. Key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 282.33 g/mol | [2][3][4] |

| Molecular Formula | C18H18O3 | [1][2][3][4] |

| CAS Number | 2901-29-3 | [1][2][3][4] |

| InChI Key | GVNHSMZHSWFYMB-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | CCOC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 | [5] |

Synthesis and Purification Protocols

The primary method for synthesizing this compound is through a Claisen condensation reaction.[1] This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester.[1]

This protocol outlines the synthesis of this compound via the self-condensation of ethyl phenylacetate (B1230308) using a strong base.

Materials:

-

Ethyl phenylacetate

-

Potassium tert-butoxide (or another strong base like sodium ethoxide)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in the anhydrous solvent.

-

Addition of Ester: Add ethyl phenylacetate dropwise to the stirred base solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux (typically 60-80°C) and maintain for a period optimized to achieve maximum conversion, often monitored by Thin Layer Chromatography (TLC).[1]

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice and dilute HCl to neutralize the excess base and precipitate the crude product.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether.[1]

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1]

Further purification is typically achieved by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol)

Procedure:

-

Dissolution: Dissolve the crude solid product in a minimum amount of hot ethanol (B145695). An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[1]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to promote the formation of pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

-

Drying: Wash the crystals with a small amount of cold ethanol and dry them under vacuum to remove any residual solvent.

Logical Workflow for Synthesis

The synthesis of this compound via Claisen condensation follows a clear and logical progression from starting materials to the final purified product.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

As a β-keto ester, this compound is a valuable intermediate for constructing more complex molecular architectures. Its reactivity makes it a key building block in medicinal chemistry.

-

Synthesis of Heterocycles: The β-keto ester functional group is a precursor for synthesizing various heterocyclic compounds. For instance, reaction with hydrazines can yield pyrazoles, while condensation with amidines can form pyrimidine (B1678525) derivatives.[1] Both pyrazole (B372694) and pyrimidine scaffolds are prevalent in a wide range of pharmacologically active compounds.[1][6]

-

Metal Chelation: The diketone moiety can act as a bidentate ligand, capable of chelating metal ions. This property can be exploited in the development of novel catalysts or metal-based sensors.[1]

-

Carbon-Carbon Bond Formation: β-keto esters are widely used as starting materials for creating new carbon-carbon bonds through reactions like alkylation, which is a fundamental process in the synthesis of active pharmaceutical ingredients (APIs).[1]

The general class of 2,4-diketo esters is recognized as a privileged scaffold in medicinal chemistry, with derivatives showing potential as anti-infective, antineoplastic, and antiviral agents.[6] While specific biological activities for this compound are not extensively documented in readily available literature, its structural motifs suggest it is a promising candidate for further investigation in drug discovery programs.[1]

References

- 1. This compound | 2901-29-3 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 2901-29-3 [chemicalbook.com]

- 4. This compound CAS#: 2901-29-3 [m.chemicalbook.com]

- 5. mzCloud – Ethyl 3 oxo 2 4 diphenylbutanoate [mzcloud.org]

- 6. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 2,4-Diphenylacetoacetate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2,4-diphenylacetoacetate, a valuable β-keto ester intermediate in organic synthesis, through the Claisen condensation reaction. This document details the underlying mechanism, experimental protocols, and key characterization data, presented in a format tailored for professionals in the fields of chemical research and drug development.

Introduction to the Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the base-catalyzed self-condensation of an enolizable ester to form a β-keto ester.[1][2] In the synthesis of this compound, two molecules of ethyl phenylacetate (B1230308) react in the presence of a strong base, such as potassium tert-butoxide, to yield the desired product.[3][4] This reaction is particularly notable for its efficiency, especially under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and reaction times.[4][5]

Reaction Mechanism

The mechanism of the Claisen condensation for the synthesis of this compound proceeds through several key steps:

-

Enolate Formation: A strong base, typically potassium tert-butoxide, abstracts an acidic α-proton from a molecule of ethyl phenylacetate to form a resonance-stabilized enolate ion.[3][6]

-

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second molecule of ethyl phenylacetate.[1]

-

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

-

Elimination of Alkoxide: The intermediate collapses, eliminating an ethoxide ion and forming the β-keto ester, this compound.[1]

Experimental Protocol: Solvent-Free Synthesis

A highly efficient method for the synthesis of this compound is a solvent-free Claisen condensation.[5][7] This procedure offers advantages in terms of reduced waste, shorter reaction times, and high yields.[4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl Phenylacetate | 164.20 | 3.28 g | 0.02 |

| Potassium tert-butoxide | 112.21 | 1.57 g | 0.014 |

| 0.5 M Hydrochloric Acid | 36.46 | ~30 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Hot Hexane (B92381) or Ethanol (B145695) | - | As needed for recrystallization | - |

Procedure

-

Reaction Setup: In a round-bottom flask, combine 1.57 g of potassium tert-butoxide and 3.28 g of ethyl phenylacetate.[2] Equip the flask with a reflux condenser and place it in a heating mantle.

-

Reaction: Heat the mixture to 100°C and allow it to reflux for 30 minutes.[5] The mixture should be swirled occasionally.

-

Work-up: After 30 minutes, remove the flask from the heat and allow it to cool to room temperature.

-

Neutralization: Slowly add approximately 30 mL of 0.5 M HCl to the cooled reaction mixture to neutralize the base.[2]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[2]

-

Purification: The crude product can be purified by recrystallization from hot hexane or ethanol to yield the final product.[2][3]

Quantitative Data and Characterization

The solvent-free synthesis of this compound has been reported to achieve a high yield.

| Parameter | Value | Reference |

| Yield | 80% | [5][7] |

| Reaction Time | 30 minutes | [5] |

| Reaction Temperature | 100°C | [5] |

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

| Technique | Characteristic Signals | Reference |

| ¹H NMR | Aromatic protons: δ 7.2–7.5 ppm | [3] |

| ¹³C NMR | Ester carbonyl signal: δ ~170 ppm | [3] |

| IR Spectroscopy | Ester C=O stretch: ~1740 cm⁻¹ | [3] |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is summarized in the following diagram.

Conclusion

The Claisen condensation provides an effective and efficient route for the synthesis of this compound. The solvent-free method, in particular, offers significant advantages in terms of yield, reaction time, and environmental impact. This guide provides the necessary technical details for researchers and scientists to successfully replicate this synthesis and utilize the product in further research and development activities.

References

- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. Solved Draw the reaction for claisen condensation experiment | Chegg.com [chegg.com]

- 3. This compound | 2901-29-3 | Benchchem [benchchem.com]

- 4. Solved Introduction: The Claisen condensation is a reaction | Chegg.com [chegg.com]

- 5. "A Solvent-Free Claisen Condensation Reaction for the Organic Laborator" by John J. Esteb and Matthew B. Stockton [digitalcommons.butler.edu]

- 6. byjus.com [byjus.com]

- 7. Solved Draw a detailed mechanism for the following Claisen | Chegg.com [chegg.com]

Spectroscopic and Synthetic Profile of Ethyl 2,4-diphenylacetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of ethyl 2,4-diphenylacetoacetate (CAS No: 2901-29-3). The information is compiled to assist researchers in the identification, characterization, and synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While experimental ¹H NMR data is available, the ¹³C NMR and IR data are based on estimated and hypothetical values due to the limited availability of public experimental spectra.

Table 1: ¹H NMR Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.10 - 7.45 | m | - | 10H | Aromatic protons (2 x C₆H₅) |

| 4.83 | s | - | 1H | Methine proton (C2-H) |

| 4.16 | q | 7.1 | 2H | Ethyl methylene (B1212753) protons (-OCH₂CH₃) |

| 3.68 | s | - | 2H | Methylene protons (C4-H₂) |

| 1.29 | t | 7.1 | 3H | Ethyl methyl protons (-OCH₂CH₃) |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: Estimated ¹³C NMR Spectroscopic Data

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The following are estimated chemical shifts.

| Estimated Chemical Shift (δ) ppm | Assignment |

| ~200-205 | Keto carbonyl carbon (C=O) |

| ~168-172 | Ester carbonyl carbon (C=O) |

| ~125-140 | Aromatic carbons |

| ~60-65 | Ethyl methylene carbon (-OCH₂) |

| ~50-55 | Methine carbon (C2) |

| ~40-45 | Methylene carbon (C4) |

| ~13-15 | Ethyl methyl carbon (-CH₃) |

Table 3: Hypothetical Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies.

| Expected Absorption Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H |

| 1750-1735 | C=O Stretch | Ester C=O |

| 1725-1705 | C=O Stretch | Ketone C=O |

| 1300-1000 | C-O Stretch | Ester C-O |

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass and molecular formula of a compound.

-

Molecular Formula: C₁₈H₁₈O₃

-

Molecular Weight: 282.33 g/mol

Experimental Protocols

Synthesis of this compound via Claisen Condensation

A common and efficient method for the synthesis of this compound is the solvent-free Claisen condensation of ethyl phenylacetate (B1230308).[1][2][3]

Materials:

-

Ethyl phenylacetate

-

Potassium tert-butoxide

-

0.5 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Pentane (B18724) or Hexane (B92381) (for recrystallization)

Procedure:

-

In a round-bottom flask, combine ethyl phenylacetate and potassium tert-butoxide.[4]

-

Heat the mixture at 100°C for 30 minutes under reflux.[1][2][3]

-

Cool the reaction mixture to room temperature.

-

Slowly neutralize the mixture with 0.5 M HCl.[4]

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Triturate the resulting residue with cold pentane to induce solidification of the crude product.[4]

-

Purify the crude solid by recrystallization from hot hexane to obtain pure this compound.[4]

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The IR spectrum can be obtained using a thin film of the compound on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.

Visualizations

The following diagram illustrates the reaction mechanism for the Claisen condensation synthesis of this compound.

Caption: Claisen condensation mechanism for this compound synthesis.

References

An In-depth Technical Guide to the ¹³C NMR Spectral Data of Ethyl 2,4-diphenylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2,4-diphenylacetoacetate. Due to the limited availability of public experimental data for this specific compound, this guide presents estimated chemical shifts derived from analyses of structurally related compounds and computational prediction tools. It also includes a comprehensive, generalized experimental protocol for acquiring ¹³C NMR spectra for β-keto esters, and a visual representation of the molecular structure with carbon atom assignments.

Data Presentation: Estimated ¹³C NMR Spectral Data

The following table summarizes the estimated ¹³C NMR chemical shifts for this compound. These values were approximated by comparative analysis of known spectral data for similar structures, such as ethyl phenylacetate (B1230308) and ethyl benzoylacetate, and cross-referenced with computational NMR prediction tools. The assignments are based on the expected electronic environments of the carbon atoms within the molecule.

| Carbon Atom | Estimated Chemical Shift (δ) in ppm | Notes |

| C=O (Ketone) | ~200-205 | The ketone carbonyl is typically the most downfield signal. |

| C=O (Ester) | ~168-172 | The ester carbonyl is shielded relative to the ketone. |

| Cα (CH) | ~58-62 | Alpha to both a phenyl group and the ester carbonyl. |

| Cγ (CH₂) | ~45-50 | Alpha to a phenyl group and the ketone carbonyl. |

| C (ipso, Cα-Ph) | ~135-138 | Quaternary carbon of the phenyl group attached to Cα. |

| C (ortho, Cα-Ph) | ~128-130 | |

| C (meta, Cα-Ph) | ~128-129 | |

| C (para, Cα-Ph) | ~127-128 | |

| C (ipso, Cγ-Ph) | ~138-141 | Quaternary carbon of the phenyl group attached to Cγ. |

| C (ortho, Cγ-Ph) | ~129-131 | |

| C (meta, Cγ-Ph) | ~128-129 | |

| C (para, Cγ-Ph) | ~126-127 | |

| O-CH₂ | ~60-62 | Methylene group of the ethyl ester. |

| CH₃ | ~13-15 | Methyl group of the ethyl ester. |

Note: These are estimated values and should be confirmed by experimental data. The exact chemical shifts can vary depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocols: Acquiring ¹³C NMR Spectra

This section outlines a detailed methodology for the acquisition of a ¹³C NMR spectrum for a β-keto ester like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for similar organic molecules.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Filtration: If any particulate matter is present, filter the solution into a clean, dry 5 mm NMR tube.

2. Instrument Setup:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal transmission and detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition:

-

Experiment Type: A standard one-dimensional ¹³C NMR experiment with proton decoupling is typically performed.

-

Acquisition Parameters:

-

Pulse Program: Use a standard pulse sequence for a proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).

-

Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) is necessary.

-

Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

-

4. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Mandatory Visualization: Molecular Structure and Carbon Labeling

The following diagram illustrates the molecular structure of this compound with the carbon atoms labeled for correlation with the data presented in the table.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Ethyl 2,4-diphenylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Ethyl 2,4-diphenylacetoacetate, a β-keto ester of significant interest in organic synthesis and pharmaceutical research. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates the underlying chemical principles through diagrams.

Introduction to the Infrared Spectroscopy of β-Keto Esters

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For β-keto esters like this compound, IR spectroscopy is particularly insightful for characterizing the two carbonyl groups (ketone and ester) and observing the effects of the surrounding chemical environment on their vibrational frequencies.

The structure of this compound features both an ester and a ketone carbonyl group. The positions of their characteristic absorption bands in an IR spectrum are influenced by factors such as conjugation and inductive effects from the adjacent phenyl and ethyl groups.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected quantitative data for the characteristic IR absorption bands of this compound. These predictions are based on established principles of IR spectroscopy and data for analogous compounds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Intensity |

| Aromatic C-H | 3100-3000 | Stretch | Medium |

| Aliphatic C-H | 2980-2850 | Stretch | Medium |

| Ester C=O | 1750-1735 | Stretch | Strong |

| Ketone C=O | 1725-1705 | Stretch | Strong |

| C=C (Aromatic) | 1600-1450 | Stretch | Medium-Weak |

| C-O (Ester) | 1300-1000 | Stretch | Strong |

Analysis of Key Absorption Bands:

-

Carbonyl (C=O) Stretching: The presence of two distinct carbonyl groups, an ester and a ketone, is a key feature of the molecule. The ester C=O stretch is expected to appear at a higher frequency (1750-1735 cm⁻¹) compared to a typical saturated ester due to the influence of the neighboring phenyl group. The ketone C=O stretch is anticipated in the 1725-1705 cm⁻¹ region. Conjugation with the phenyl ring can lower the absorption frequency of the carbonyl group.[1][2] β-keto esters often exhibit a doublet for the C=O stretches.[3]

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations. The peaks in the 3100-3000 cm⁻¹ region are attributed to the aromatic C-H bonds of the two phenyl rings. The absorptions between 2980-2850 cm⁻¹ arise from the aliphatic C-H bonds in the ethyl group and the methylene (B1212753) bridge.[4]

-

C-O Stretching: Strong and broad absorption bands in the 1300-1000 cm⁻¹ range are characteristic of the C-O stretching vibrations of the ester group.[3]

Experimental Protocol for IR Spectroscopy Analysis

This section details the methodology for obtaining an IR spectrum of this compound.

3.1. Sample Preparation

The choice of sample preparation technique depends on the physical state of the compound.

-

For a Liquid Sample (Neat):

-

Place one drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

-

-

For a Solid Sample (KBr Pellet):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrophotometer.

-

-

For a Solution:

-

Prepare a 5-10% solution of the sample in a suitable solvent that is transparent in the infrared region of interest (e.g., chloroform (B151607) or carbon tetrachloride).[5]

-

The chosen solvent must be dry.[6]

-

Fill a liquid sample cell with the solution and place it in the spectrometer.

-

3.2. Instrument Setup and Data Acquisition

-

Ensure the IR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.[5]

-

Perform a background scan with the empty salt plates, the pure solvent, or the empty KBr pellet holder.[5] This will be subtracted from the sample spectrum.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add 16 to 32 scans.[5]

3.3. Data Processing and Analysis

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[5]

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in this compound, as detailed in the data table above.

Visualizing Key Concepts

The following diagrams illustrate the experimental workflow and the chemical equilibrium relevant to the IR analysis of this compound.

Keto-Enol Tautomerism: β-Keto esters can exist in equilibrium between their keto and enol forms.[5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[5] While the keto form is generally predominant, the presence of the enol tautomer can lead to additional, characteristic peaks in the IR spectrum, such as a broad O-H stretch and a shift of the carbonyl and C=C stretching frequencies. The extent of enolization can be influenced by factors like solvent polarity.[5]

References

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 4. This compound | 2901-29-3 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Mass Spectrometry of Ethyl 2,4-diphenylacetoacetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of Ethyl 2,4-diphenylacetoacetate (C₁₈H₁₈O₃, M.W. 282.33 g/mol ). The content herein is curated for professionals in research, scientific, and drug development fields, offering a detailed examination of its fragmentation patterns under electron ionization (EI), a standard experimental protocol for its analysis, and a summary of expected mass spectral data.

Introduction to the Mass Spectrometry of β-Keto Esters

The mass spectral behavior of β-keto esters, such as this compound, is primarily governed by the presence of multiple functional groups: a keto group, an ester group, and in this specific case, two phenyl substituents. Under electron ionization (EI), the fragmentation of these molecules is typically directed by α-cleavages relative to the carbonyl groups and McLafferty rearrangements.[1][2] The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information.

Predicted Electron Ionization Mass Spectrum Data

While a publicly available, detailed mass spectrum for this compound is not readily accessible, a predictive fragmentation pattern can be elucidated based on established principles of mass spectrometry for β-keto esters and phenyl-containing compounds. The molecular ion peak ([M]⁺˙) is expected at an m/z of 282. The subsequent fragmentation will likely lead to a series of characteristic ions.

The table below summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed molecular formula and structure.

| m/z | Proposed Formula | Proposed Structure/Origin |

| 282 | [C₁₈H₁₈O₃]⁺˙ | Molecular Ion |

| 237 | [C₁₆H₁₃O₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 209 | [C₁₅H₁₃O]⁺ | Loss of carboxyl group (-COOCH₂CH₃) |

| 194 | [C₁₃H₁₀O₂]⁺˙ | McLafferty Rearrangement product |

| 165 | [C₁₂H₉O]⁺ | Subsequent fragmentation of m/z 194 or 209 |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion (rearrangement from benzyl) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of bond cleavages and rearrangements to yield more stable fragment ions. The key proposed pathways include:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. The loss of the ethoxy radical (•OCH₂CH₃) from the ester group is a common initial fragmentation step.

-

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.

-

Cleavage involving Phenyl Groups: The presence of two phenyl groups leads to the formation of stable benzylic and tropylium cations (m/z 91) and the benzoyl cation (m/z 105).

The logical flow of this fragmentation cascade is visualized in the following diagram.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a standard operating procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 100-200 µg/mL.

-

Ensure the sample is fully dissolved before injection.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source.

3. Gas Chromatography (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

4. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1000 amu/s

5. Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

The resulting total ion chromatogram (TIC) will show the elution of the compound, and the mass spectrum can be obtained by averaging the scans across the chromatographic peak.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

The workflow for this experimental protocol is outlined in the diagram below.

Caption: Experimental workflow for GC-EI-MS analysis.

References

An In-depth Technical Guide to Ethyl 2,4-diphenylacetoacetate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-diphenylacetoacetate, a β-keto ester, is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. Its unique molecular architecture, featuring two phenyl rings and reactive carbonyl functionalities, makes it a valuable scaffold for the synthesis of diverse heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in medicinal chemistry, particularly as a precursor for pharmacologically active molecules.

Core Properties of this compound

This compound (CAS No: 2901-29-3) is a white solid at room temperature. Its fundamental properties are summarized in the tables below.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₃ | [1][2][3] |

| Molecular Weight | 282.33 g/mol | [2][3] |

| Melting Point | 79 °C | [4] |

| Boiling Point (Predicted) | 388.8 ± 27.0 °C | [4] |

| Density (Predicted) | 1.127 ± 0.06 g/cm³ | [4] |

| Appearance | White solid | [5] |

Chemical Identifiers

| Identifier | Value |

| CAS Number | 2901-29-3 |

| IUPAC Name | ethyl 3-oxo-2,4-diphenylbutanoate |

| InChI | InChI=1S/C18H18O3/c1-2-21-18(20)17(15-11-7-4-8-12-15)16(19)13-14-9-5-3-6-10-14/h3-12,17H,2,13H2,1H3 |

| InChIKey | GVNHSMZHSWFYMB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C(=O)CC1=CC=CC=C1)C2=CC=CC=C2 |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl ester and the diphenylacetoacetate backbone.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 7.45 | m | 10H | Aromatic protons (2 x C₆H₅) |

| 4.83 | s | 1H | Methine proton (CH) |

| 4.16 | q | 2H | Ethyl ester methylene (B1212753) protons (OCH₂) |

| 3.68 | s | 2H | Methylene protons (CH₂) |

| 1.29 | t | 3H | Ethyl ester methyl protons (CH₃) |

¹³C NMR Spectroscopy (Predicted)

The predicted carbon-13 NMR spectrum shows distinct signals for the carbonyl, aromatic, and aliphatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~202 | Ketone Carbonyl (C=O) |

| ~169 | Ester Carbonyl (C=O) |

| ~125-140 | Aromatic Carbons (C₆H₅) |

| ~61 | Ethyl ester methylene carbon (OCH₂) |

| ~58 | Methine carbon (CH) |

| ~45 | Methylene carbon (CH₂) |

| ~14 | Ethyl ester methyl carbon (CH₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is characterized by strong absorptions from the two carbonyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2980 | Aliphatic C-H Stretch |

| ~1740 | Ester C=O Stretch |

| ~1715 | Ketone C=O Stretch |

| ~1600, ~1490, ~1450 | Aromatic C=C Bending |

| ~1200 | C-O Stretch |

Synthesis of this compound

The primary method for synthesizing this compound is through a Claisen condensation of ethyl phenylacetate (B1230308). A solvent-free approach offers advantages in terms of reduced waste and shorter reaction times.[1][6]

Experimental Protocol: Solvent-Free Claisen Condensation

Materials:

-

Potassium tert-butoxide

-

Ethyl phenylacetate

-

0.5 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Place 1.57 g of potassium tert-butoxide and 3.28 g of ethyl phenylacetate in a round-bottom flask.

-

Set up a reflux condenser and place the flask in a heating mantle.

-

Heat the mixture at a low setting, allowing it to reflux for 30 minutes. Swirl the mixture occasionally.

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Neutralize the reaction mixture by the slow, portion-wise addition of approximately 30 mL of 0.5 M HCl.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain an oily residue.

-

Triturate the oily residue with 7 mL of cold pentane to induce the formation of a white solid (the crude product).

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Recrystallize the crude product from hot hexane to yield the purified this compound.[5]

-

Filter the purified product, allow it to air dry, and determine the yield.

Reaction Mechanism: Claisen Condensation

The Claisen condensation proceeds through the formation of an enolate intermediate.

Chemical Reactivity and Applications in Drug Discovery

The presence of both a β-keto and an ester functional group makes this compound a highly versatile intermediate in organic synthesis. The methylene group flanked by two carbonyls is particularly acidic, readily forming a nucleophilic enolate.

Synthesis of Heterocyclic Compounds: Pyrazoles

A prominent application of β-keto esters in drug discovery is the synthesis of pyrazole (B372694) derivatives, a class of compounds known for a wide range of biological activities. The Knorr pyrazole synthesis provides a direct route to pyrazolones from β-keto esters and hydrazines.[7]

General Reaction Scheme: this compound can react with a substituted hydrazine (B178648) (e.g., phenylhydrazine) in the presence of an acid catalyst to form a pyrazolone (B3327878) derivative. The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization and elimination of ethanol.

Experimental Protocol: Knorr Pyrazole Synthesis (General)

Materials:

-

This compound

-

Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine)

-

1-Propanol

-

Glacial acetic acid

Procedure:

-

In a reaction vial, combine this compound (1 equivalent) and the hydrazine (2 equivalents).

-

Add a suitable solvent, such as 1-propanol, and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture with stirring at approximately 100 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and air dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Role as a Versatile Scaffold in Medicinal Chemistry

The diphenylacetoacetate core of this compound serves as a valuable scaffold in medicinal chemistry. The two phenyl rings can be functionalized to modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity for biological targets. The β-keto ester moiety allows for the introduction of various heterocyclic systems, which are prevalent in many approved drugs. This modularity enables the generation of compound libraries for high-throughput screening in drug discovery campaigns.

While specific signaling pathway interactions for this compound itself are not extensively documented, its derivatives, particularly the heterocyclic compounds synthesized from it, are known to target a wide range of biological pathways. For instance, pyrazole-containing molecules have been developed as inhibitors of kinases, cyclooxygenases (COX), and other enzymes implicated in cancer, inflammation, and infectious diseases. The synthesis of such derivatives from this compound provides a platform for the exploration of novel therapeutic agents.

Conclusion

This compound is a key building block in organic synthesis with significant applications in the field of drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of complex molecules, including a variety of heterocyclic systems with proven pharmacological relevance. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate its use in research and development settings, ultimately contributing to the discovery of new therapeutic agents.

References

- 1. This compound | 2901-29-3 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 2901-29-3 [m.chemicalbook.com]

- 4. This compound | 2901-29-3 [chemicalbook.com]

- 5. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chemhelpasap.com [chemhelpasap.com]

An In-depth Technical Guide to Ethyl 2,4-diphenylacetoacetate: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-diphenylacetoacetate is a dicarbonyl compound that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring two phenyl groups, a β-ketoester moiety, and an active methylene (B1212753) group, imparts it with a unique reactivity profile that is leveraged in the construction of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

History and Discovery

The synthesis of this compound is intrinsically linked to the development of one of the fundamental carbon-carbon bond-forming reactions in organic chemistry: the Claisen condensation. This reaction, which involves the base-catalyzed condensation of two ester molecules to form a β-keto ester, was first reported by the German chemist Rainer Ludwig Claisen in 1887. While the specific first synthesis of this compound is not prominently documented, its preparation is a classic example of the Claisen condensation, specifically the self-condensation of ethyl phenylacetate (B1230308).

The historical significance of this compound lies in its role as a textbook example of the reactivity of esters with α-hydrogens in the presence of a strong base. The development of the Claisen condensation opened up new avenues for the synthesis of a wide array of β-keto esters, which are pivotal building blocks in the synthesis of natural products, pharmaceuticals, and other functional organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | ethyl 3-oxo-2,4-diphenylbutanoate | |

| CAS Number | 2901-29-3 | |

| Molecular Formula | C₁₈H₁₈O₃ | |

| Molecular Weight | 282.33 g/mol | |

| Appearance | Colorless to pale yellow solid or oil | |

| Melting Point | 77.5-78.5 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like diethyl ether, ethanol, and dichloromethane. Insoluble in water. | |

| ¹H NMR | Spectral data available in public databases. | |

| ¹³C NMR | Spectral data available in public databases. | |

| Infrared (IR) | Spectral data available in public databases. |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Claisen condensation of ethyl phenylacetate. A modern, solvent-free approach is often favored due to its efficiency and reduced environmental impact.

Experimental Protocol: Solvent-Free Claisen Condensation

This protocol describes a laboratory-scale, solvent-free synthesis of this compound.

Materials:

-

Ethyl phenylacetate (reagent grade)

-

Potassium tert-butoxide (KOtBu)

-

Diethyl ether

-

0.5 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl phenylacetate (2 equivalents) and potassium tert-butoxide (1 equivalent).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 100 °C with vigorous stirring for 30-60 minutes. The reaction mixture will become viscous and may solidify upon cooling.

-

Work-up: Allow the reaction mixture to cool to room temperature. Slowly add 0.5 M HCl to the flask with stirring until the mixture is acidic (test with pH paper). This will neutralize the potassium tert-butoxide and protonate the enolate product.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product and wash the aqueous layer. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product can be purified by recrystallization from hot hexanes to yield this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the solvent-free synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in organic synthesis. Its structural features allow for a variety of chemical transformations:

-

Alkylation and Acylation: The active methylene group can be readily alkylated or acylated to introduce new substituents.

-

Synthesis of Heterocycles: The dicarbonyl functionality makes it a suitable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridones, which are important scaffolds in medicinal chemistry.

-

Decarboxylation: The β-ketoester moiety can be hydrolyzed and decarboxylated to yield 1,3-diphenylacetone.

Despite its utility as a synthetic building block, there is a notable lack of published research on the specific biological activities or pharmacological profile of this compound itself. While derivatives of this compound may have been investigated for various biological effects, the core molecule has not been identified as a biologically active agent in the available scientific literature. Consequently, there are no known signaling pathways directly modulated by this compound. For professionals in drug development, its value currently lies in its potential as a starting material for the synthesis of novel drug candidates rather than as a therapeutic agent in its own right. Further screening and biological evaluation would be necessary to uncover any potential bioactivities.

Tautomeric Equilibrium of Ethyl 2,4-diphenylacetoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism in ethyl 2,4-diphenylacetoacetate, a β-keto ester of significant interest in synthetic and medicinal chemistry. The dynamic equilibrium between its keto and enol forms is a critical determinant of its reactivity and potential biological activity. This document outlines the structural basis of this phenomenon, the analytical techniques for its quantification, and the factors influencing the tautomeric ratio.

Introduction to Tautomerism in β-Keto Esters

Tautomers are constitutional isomers of an organic compound that readily interconvert.[1] The most common form of tautomerism is the keto-enol tautomerism, which is characteristic of carbonyl compounds bearing an α-hydrogen. In the case of β-dicarbonyl compounds like this compound, the presence of two carbonyl groups enhances the acidity of the α-hydrogen, facilitating the formation of an enol tautomer.[2] This equilibrium is a dynamic process, and the relative populations of the keto and enol forms are influenced by various factors including solvent polarity, temperature, and intramolecular hydrogen bonding.[3][4]

The keto form is generally more stable due to the higher bond energy of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-dicarbonyl systems, the enol form can be significantly stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[5]

The Keto-Enol Equilibrium in this compound

This compound exists as a mixture of its keto and enol tautomers in solution. The equilibrium between these two forms is depicted below. The presence of two bulky phenyl groups at the 2- and 4-positions introduces significant steric and electronic effects that influence the position of this equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for the keto-enol equilibrium of this compound is not extensively reported in the literature, the principles of its determination are well-established for analogous β-keto esters. The solvent environment is a key determinant of the tautomeric ratio. Nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is most stable. In contrast, polar protic solvents can disrupt this internal hydrogen bond through intermolecular interactions, thereby favoring the more polar keto tautomer.[4]

For a closely related compound, ethyl benzoylacetate , which has a phenyl group at the 4-position, the percentage of the enol form has been quantified in various solvents. This data provides a valuable reference for predicting the behavior of this compound.

| Solvent | Dielectric Constant (ε) | % Enol (for Ethyl Benzoylacetate) |

| Hexane | 1.88 | High (exact value varies) |

| Carbon Tetrachloride | 2.24 | ~45% |

| Chloroform-d (CDCl₃) | 4.81 | ~29% |

| Acetone-d₆ | 20.7 | ~17% |

| Methanol-d₄ | 32.7 | ~12% |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 46.7 | ~10% |

Note: The data for ethyl benzoylacetate is compiled from various spectroscopic studies and serves as an illustrative example. The additional phenyl group at the 2-position in this compound is expected to influence these values due to steric and electronic effects.

Experimental Protocol: ¹H NMR Spectroscopy for Tautomer Ratio Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and powerful method for quantifying the keto-enol tautomeric ratio in solution, as the interconversion between tautomers is typically slow on the NMR timescale.[2][6]

Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

-

Acquire a ¹H NMR spectrum of the sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Key parameters to optimize include the pulse angle, relaxation delay, and acquisition time.

Spectral Analysis and Calculation

-

Identify Characteristic Signals:

-

Keto Tautomer: Look for the characteristic signal of the α-proton (the proton at the C2 position). This is typically a singlet.

-

Enol Tautomer: Identify the signal for the enolic hydroxyl proton (-OH), which is often a broad singlet at a downfield chemical shift (typically >10 ppm). Also, identify the signal for the vinylic proton if present (this is absent in the case of 2-substituted esters like this compound).

-

-

Integration of Signals:

-

Carefully integrate the area under the characteristic peaks for both the keto and enol forms. For this compound, the most reliable signals to integrate are the α-proton of the keto form and a well-resolved aromatic proton signal for the enol form, or by comparing the integrals of the ethyl ester protons for each tautomer if they are resolved.

-

-

Calculation of Tautomer Ratio:

-

The percentage of the enol form can be calculated using the following formula, ensuring to account for the number of protons contributing to each integrated signal:

% Enol = [Integral_enol / (Integral_enol + Integral_keto)] * 100

-

The equilibrium constant (K_eq) is the ratio of the enol to the keto form:

K_eq = [Enol] / [Keto] = Integral_enol / Integral_keto

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the determination of the keto-enol equilibrium constant using ¹H NMR spectroscopy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide on the Electronic Effects of Phenyl Groups in Ethyl 2,4-diphenylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-diphenylacetoacetate is a multifaceted β-keto ester of significant interest in synthetic and medicinal chemistry. The electronic properties of this molecule are profoundly influenced by the presence of two phenyl groups, which modulate its reactivity, acidity, and spectroscopic characteristics. This technical guide provides a comprehensive analysis of these electronic effects, integrating data from spectroscopic methods and theoretical predictions. It offers detailed experimental protocols for the characterization of these effects and utilizes visualizations to elucidate key concepts, serving as a valuable resource for researchers in drug discovery and organic synthesis.

Introduction

This compound, a β-keto ester, possesses a chemically rich structure with two phenyl groups situated at the α and γ positions. These aromatic rings exert significant electronic effects—both inductive and resonance—that dictate the molecule's chemical behavior. Understanding these effects is paramount for predicting its reactivity in various synthetic transformations and for designing novel derivatives with specific therapeutic applications. This guide delves into the electronic influence of the phenyl groups on the molecule's spectroscopic properties, acidity (pKa), and keto-enol tautomerism.

Electronic Effects of the Phenyl Groups

The phenyl group can act as both an electron-withdrawing and an electron-donating group, depending on the nature of the electronic demand.[1] Its influence is a combination of two primary electronic effects: the inductive effect (-I) and the resonance effect (+M or -M).

-

Inductive Effect (-I): Due to the higher s-character of the sp² hybridized carbons of the phenyl ring compared to sp³ hybridized carbons, the phenyl group exerts a weak electron-withdrawing inductive effect.[2][3] This effect polarizes the sigma bonds, pulling electron density away from the attached atoms.

-